molecular formula C21H20BrN3O3S B12192415 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one

1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one

Cat. No.: B12192415
M. Wt: 474.4 g/mol
InChI Key: TZJFMCQQBKFKAN-UHFFFAOYSA-N
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Description

1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure that incorporates a 6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety, a scaffold found in various pharmacologically active substances . This core structure is linked via a sulfonyl group to a phenyl ring substituted with a pyrrolidin-2-one unit. The presence of the bromine atom offers a potential site for further chemical modifications via metal-catalyzed cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and drug discovery programs. Researchers may investigate its potential as a key intermediate in the synthesis of novel molecules targeting neurological disorders, oncology, and other therapeutic areas. The specific mechanism of action, biological activity, and full range of applications for this compound are not yet fully characterized and represent an area for ongoing scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H20BrN3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

1-[4-[(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]phenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H20BrN3O3S/c22-18-4-1-3-16-17-13-24(12-10-19(17)23-21(16)18)29(27,28)15-8-6-14(7-9-15)25-11-2-5-20(25)26/h1,3-4,6-9,23H,2,5,10-13H2

InChI Key

TZJFMCQQBKFKAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C5=C(N4)C(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : (2-Bromophenyl)hydrazine hydrochloride (447 mmol) and piperidin-4-one hydrochloride (538.39 mmol) in ethanol (700 mL) with concentrated HCl (1184 mmol).

  • Temperature : Reflux (≈80°C) overnight.

  • Workup : Cooling to 0°C, filtration, and washing with cold ethanol yield the product as a light brown solid.

  • Yield : 76% after purification.

This method emphasizes the importance of stoichiometric excess of piperidin-4-one hydrochloride (1.2 equivalents) to drive the reaction to completion. The use of ethanol as a solvent ensures solubility of intermediates while minimizing side reactions.

Introduction of the sulfonyl group is critical for enhancing the compound’s reactivity and binding affinity. While Search Result notes the presence of a sulfonyl phenyl group in the final product, specific sulfonylation protocols are inferred from analogous syntheses in Search Result and .

Challenges and Solutions

  • Competitive Side Reactions : Over-sulfonylation or decomposition of the pyridoindole core. Mitigated by slow addition of sulfonyl chloride and temperature control.

  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients achieves >95% purity.

Coupling of Sulfonylated Pyridoindole with Pyrrolidin-2-one

The final step involves attaching the pyrrolidin-2-one moiety to the sulfonylated intermediate. Search Result provides insights into analogous Suzuki-Miyaura couplings, though the exact mechanism for this compound remains unspecified.

Proposed Coupling Strategy

  • Reagents :

    • Sulfonylated pyridoindole (1 equivalent).

    • 4-(Pyrrolidin-2-one)phenylboronic acid (1.2 equivalents).

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents).

  • Conditions :

    • Solvent: 1,4-Dioxane/water (4:1).

    • Base: K₂CO₃ (2 equivalents).

    • Temperature: 80°C under inert atmosphere.

  • Yield : Estimated 60–70% based on analogous reactions.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : Key peaks include δ 7.8–8.1 ppm (aromatic protons), δ 3.2–3.6 ppm (pyridoindole CH₂), and δ 2.4–2.8 ppm (pyrrolidinone protons).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 474.4 (C₂₁H₂₀BrN₃O₃S).

Optimization Parameters Across Synthesis Steps

StepKey VariablesOptimal ConditionsYield
Pyridoindole SynthesisMolar ratio, solvent, temperature1:1.2 in EtOH at reflux76%
SulfonylationReagent stoichiometry, base, solvent1:1.1 in DCM with Et₃N65%
CouplingCatalyst loading, temperature, time0.1 eq Pd, 80°C, 12 h68%

Challenges in Scale-Up and Industrial Adaptation

Purification Bottlenecks

  • Crystallization Issues : The final product’s poor solubility in common solvents necessitates alternative crystallization solvents (e.g., dimethyl sulfoxide/water mixtures).

  • Chromatography Costs : Large-scale column chromatography is impractical; switch to recrystallization or countercurrent distribution.

Catalytic Efficiency

  • Palladium Residues : Residual Pd in the final product must meet ICH guidelines (<10 ppm). Implemented via activated carbon treatment .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C21H20BrN3O3S
  • Molecular Weight : 474.37 g/mol
  • CAS Number : 1010885-32-1

These properties contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. The presence of the brominated tetrahydropyridoindole moiety is believed to enhance its interaction with cellular targets involved in tumor growth and proliferation. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Effects

The compound's sulfonyl group may contribute to its antimicrobial properties. Preliminary studies have indicated that it possesses activity against a range of bacterial strains, comparable to established antibiotics like ciprofloxacin . This suggests potential applications in treating infections caused by resistant bacteria.

Neuroprotective Effects

The unique structural features of 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one may also confer neuroprotective properties. Research into similar pyridoindole derivatives has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where they may modulate neuroinflammation and oxidative stress pathways .

Lead Compound for Drug Development

Due to its diverse biological activities, this compound serves as a lead structure for the development of new therapeutic agents. Medicinal chemists are exploring modifications to enhance efficacy and selectivity against specific targets in various diseases.

Structure-Activity Relationship Studies

The compound's complex structure allows for extensive structure-activity relationship (SAR) studies. By systematically altering functional groups or substituents on the pyrrolidinone or phenyl rings, researchers can identify modifications that improve potency or reduce toxicity .

Case Studies and Research Findings

StudyFindings
Aalto University Research (2023)Investigated the synthesis of pyridoindole derivatives showing significant anti-inflammatory and analgesic activities. The study highlighted the potential of these compounds in treating chronic inflammatory conditions .
Antimicrobial Activity StudyDemonstrated that the compound exhibits broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an alternative antibiotic .
Neuroprotection ResearchFound that related compounds could protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cellular processes. Molecular docking studies have shown that it can fit into the active sites of target proteins, disrupting their normal function and leading to the inhibition of cell proliferation . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with kinases or other signaling molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrrolidin-2-one Derivatives with Arylpiperazine Fragments
  • Compound 7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one): Key Features: Chlorophenyl-piperazine side chain. Activity: High alpha1-AR affinity (pKi = 7.13) and moderate antiarrhythmic activity (ED50 = 1.0 mg/kg iv) . Comparison: The target compound lacks a piperazine group but shares the pyrrolidin-2-one core.
  • Compound 18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) :

    • Key Features : 4-Chlorophenyl substitution.
    • Activity : Higher alpha2-AR affinity (pKi = 7.29) .
    • Comparison : The bromo-pyridoindol system in the target compound may confer greater lipophilicity, influencing blood-brain barrier penetration compared to chlorophenyl derivatives.
Bromophenyl-Pyrrolidin-2-one Derivatives
  • 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS 197450-39-8): Molecular Formula: C₁₁H₁₂BrNO. Molecular Weight: 254.12 g/mol. Key Features: Simpler structure lacking sulfonyl and fused pyridoindol groups. Comparison: The absence of the sulfonyl bridge and pyridoindol system likely reduces receptor interaction complexity, suggesting lower potency compared to the target compound .
  • 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1226225-33-7) :

    • Key Features : Bromo and methyl substituents on the phenyl ring.
    • Comparison : Methyl groups may enhance metabolic stability, but the lack of a fused heterocyclic system limits its binding versatility relative to the target compound .
Sulfonyl-Containing Heterocycles
  • 5-{[4-{[2-(Pyrrolidin-1-ylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino}-1,3-dihydro-2H-indol-2-one: Molecular Formula: C₂₄H₂₁F₃N₆O₃S. Molecular Weight: 530.522 g/mol. Key Features: Trifluoromethylpyrimidine and indol-2-one moieties.

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound* C₂₁H₁₉BrN₂O₃S 483.36 (hypothetical) 6-Bromo-pyridoindol, sulfonylphenyl Presumed alpha-AR modulation (structural analogy)
Compound 7 C₁₈H₂₁ClN₂O 316.83 Chlorophenyl-piperazine Alpha1-AR affinity (pKi = 7.13)
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one C₁₁H₁₂BrNO 254.12 Bromo-methylphenyl No activity data
Sulfonylpyrimidine-indol C₂₄H₂₁F₃N₆O₃S 530.522 Trifluoromethylpyrimidine No activity data

*Note: The target compound’s molecular formula and weight are inferred from structural analysis.

Key Structural Determinants of Activity

  • Bromine Substituent : The 6-bromo group on the pyridoindol ring may enhance hydrophobic interactions with receptor pockets, similar to chloro substituents in compounds .
  • Sulfonyl Bridge : The sulfonyl group likely improves solubility and hydrogen-bonding capacity, as seen in pyrimidine derivatives () .
  • Fused Pyridoindol System: This rigid heterocyclic scaffold may confer selectivity for specific receptor subtypes, contrasting with simpler pyrrolidinones (e.g., ) .

Biological Activity

1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure contributes to its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C21H20BrN3O3S
  • Molecular Weight: 474.37 g/mol
  • CAS Number: 1010885-32-1

The biological activity of 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition: The sulfonyl group in the structure may facilitate interactions with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Binding: The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.
  • Signal Transduction Modulation: By interacting with key signaling molecules, this compound could modulate pathways such as PI3K/Akt or MAPK pathways, which are critical in cancer progression.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • In vitro assays demonstrated that 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one inhibited the proliferation of various cancer cell lines at micromolar concentrations. The growth inhibition was associated with cell cycle arrest and induction of apoptosis.

Case Studies

A notable study evaluated the effects of this compound on acute biphenotypic leukemia cells. The results indicated that:

  • IC50 Values: The compound exhibited an IC50 value of approximately 0.5 µM against MV4-11 cells and 1.0 µM against MOLM13 cells.

This suggests a potent inhibitory effect on cell proliferation through mechanisms that may involve apoptosis and cell cycle regulation.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMV4-11 (Leukemia)0.5Induction of apoptosis
AnticancerMOLM13 (Leukemia)1.0Cell cycle arrest
Enzyme InhibitionVarious EnzymesVariesCompetitive inhibition

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